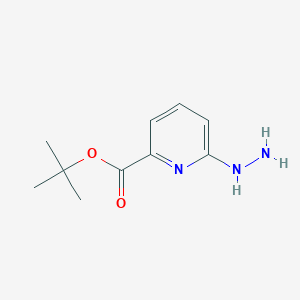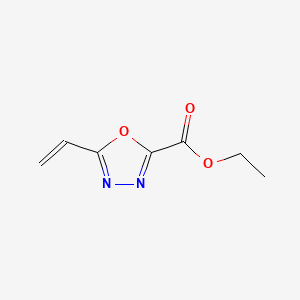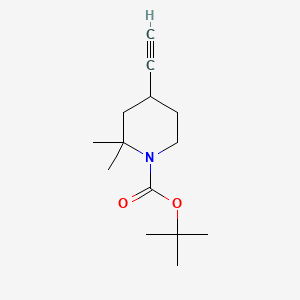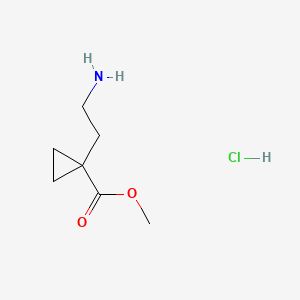![molecular formula C7H5BF3KN2 B13466183 Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate](/img/structure/B13466183.png)
Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate is a compound that features a unique combination of a borate group with an imidazo[1,2-a]pyridine scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of an imidazo[1,2-a]pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents would be optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate has several scientific research applications:
Mécanisme D'action
The mechanism by which potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The borate group can also participate in various chemical reactions, enhancing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with a similar scaffold but without the borate group.
Imidazo[1,2-a]pyrimidine: Another similar compound with a pyrimidine ring instead of a pyridine ring.
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: A derivative with additional functional groups that enhance its biological activity.
Uniqueness
Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate is unique due to the presence of the borate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring high stability and reactivity .
Propriétés
Formule moléculaire |
C7H5BF3KN2 |
|---|---|
Poids moléculaire |
224.03 g/mol |
Nom IUPAC |
potassium;trifluoro(imidazo[1,2-a]pyridin-6-yl)boranuide |
InChI |
InChI=1S/C7H5BF3N2.K/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6;/h1-5H;/q-1;+1 |
Clé InChI |
CBOBWUVMFRBAET-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CN2C=CN=C2C=C1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13466137.png)


![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)


![Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B13466173.png)

![methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride](/img/structure/B13466190.png)

